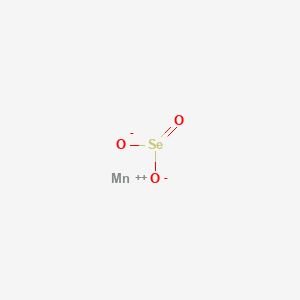

Manganese(2+) selenite

Vue d'ensemble

Description

Manganese(2+) selenite is an inorganic compound with the chemical formula MnSeO₃ It is a selenite salt of manganese, where manganese is in the +2 oxidation state

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Manganese(2+) selenite can be synthesized through a reaction between manganese(2+) salts and selenious acid. One common method involves the reaction of manganese(2+) chloride with selenious acid in an aqueous solution, resulting in the precipitation of this compound.

Industrial Production Methods: In industrial settings, this compound can be produced by reacting manganese(2+) sulfate with sodium selenite under controlled conditions. The reaction is typically carried out in an aqueous medium, and the resulting this compound is filtered, washed, and dried to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the manganese(2+) ion is oxidized to a higher oxidation state, such as manganese(4+).

Reduction: The compound can also participate in reduction reactions, where the selenium component is reduced to elemental selenium or other lower oxidation states.

Substitution: this compound can undergo substitution reactions with other anions, leading to the formation of different manganese compounds.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents in reactions involving this compound.

Reducing Agents: Sodium borohydride or hydrazine can be employed as reducing agents.

Reaction Conditions: These reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.

Major Products Formed:

Oxidation: Manganese dioxide (MnO₂) and selenium dioxide (SeO₂) are common products of oxidation reactions.

Reduction: Elemental selenium and manganese(2+) compounds are typical products of reduction reactions.

Applications De Recherche Scientifique

Environmental Applications

Selenium Removal

One of the significant applications of manganese(2+) selenite is in environmental remediation, particularly for the removal of selenium from wastewater. Selenium is a toxic element that can accumulate in living organisms, leading to ecological and health issues. Research has shown that manganese-based adsorbents can effectively remove selenium ions from aqueous solutions. For instance, a study demonstrated that iron-manganese bimetallic micro-composite adsorbents achieved a removal efficiency of 95.6% under optimized conditions (pH 8.5, adsorbent dosage of 25 mg, and contact time of 60 minutes) .

Biogeochemical Cycling

Manganese oxides, including those derived from this compound, play a crucial role in the biogeochemical cycling of elements such as carbon and nitrogen. They can facilitate redox reactions that affect the mobility and bioavailability of various nutrients and pollutants in soils and sediments . The microbial oxidation of manganese by bacteria and fungi contributes to the transformation of manganese species, influencing the overall redox state in natural environments .

Material Science Applications

Electrode Materials

this compound is being investigated as a potential electrode material in batteries and supercapacitors due to its favorable electrochemical properties. The compound exhibits low cost, abundant availability, and low toxicity, making it an attractive option for sustainable energy storage solutions . Its unique structure allows for efficient charge transfer during electrochemical reactions.

Nanotechnology

In nanotechnology, this compound can be synthesized into nanoparticles for various applications, including drug delivery systems and catalysis. The nanoscale form enhances the surface area-to-volume ratio, improving reactivity and interaction with biological systems .

Biochemical Applications

Antioxidant Properties

Manganese compounds, including this compound, exhibit antioxidant properties that can be beneficial in biomedical applications. They may play a role in protecting cells from oxidative stress by scavenging free radicals . This property positions this compound as a candidate for further research in therapeutic contexts.

Nutritional Supplementation

Selenium is an essential trace element required for various biological functions. This compound could serve as a nutritional supplement to enhance selenium intake while providing manganese, which is also vital for human health . Studies have indicated that proper selenium levels are crucial for immune function and may reduce the risk of certain diseases.

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Benefits |

|---|---|---|

| Environmental | Selenium removal from wastewater | High adsorption capacity via bimetallic composites |

| Material Science | Electrode materials | Efficient charge transfer; low cost |

| Nanoparticles for drug delivery | Enhanced reactivity; improved interaction | |

| Biochemical | Antioxidant properties | Scavenging free radicals; protecting cells |

| Nutritional supplementation | Provides essential trace elements |

Mécanisme D'action

The mechanism of action of manganese(2+) selenite involves its interaction with biological molecules and cellular components. In biological systems, this compound can act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage. It can also participate in redox reactions, influencing various metabolic pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Manganese(2+) oxide (MnO): A manganese compound with similar oxidation states but different anionic components.

Manganese(2+) sulfate (MnSO₄): Another manganese compound with sulfate anions instead of selenite.

Sodium selenite (Na₂SeO₃): A selenite compound with sodium instead of manganese.

Uniqueness: Manganese(2+) selenite is unique due to its combination of manganese and selenite ions, which imparts distinct chemical and physical properties

Analyse Des Réactions Chimiques

Oxidation Reactions

Manganese(2+) selenite exhibits distinct oxidation behavior when interacting with various oxidizing agents. Notably, it has been observed that:

-

Interaction with Peroxodisulfate : In aqueous solutions, manganese(2+) ions inhibit the oxidation of selenite to selenate (Se(VI)) when peroxodisulfate ions (S₂O₈²⁻) are present. This inhibition occurs due to competitive reaction dynamics, where manganese competes with selenite for reaction with sulfate radicals produced from peroxodisulfate decomposition .

-

Kinetics of Selenite Oxidation : Studies have shown that the oxidation rate of selenite is influenced by factors such as pH, flow rate, and concentration of oxidants. For instance, in a stirred-flow system, the oxidation rate constant for Se(IV) was determined to be significantly higher than in batch experiments, highlighting the importance of reaction conditions on kinetics .

Reduction Reactions

This compound also participates in reduction reactions:

-

Electrochemical Reduction : In electrochemical settings, manganese(2+) can reduce selenium species under specific conditions. For example, during the electrochemical deposition from manganese sulfate solutions, elemental selenium can facilitate the reduction of sulfate ions to elemental sulfur .

Sorption Mechanisms

The sorption characteristics of this compound have been extensively studied:

-

Adsorption Dynamics : The interaction between manganese oxides and selenite involves simultaneous adsorption and oxidation processes. The adsorption capacity is influenced by solution pH and concentration of selenium species .

Comparative Analysis with Related Compounds

To provide context for this compound's reactivity, a comparison with similar compounds is useful:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Manganese(II) sulfate | MnSO₄ | Commonly used in fertilizers; important for plant growth. |

| Zinc selenite | ZnSeO₃ | Exhibits semiconductor properties; used in optoelectronics. |

| Cobalt(II) selenite | CoSeO₃ | Known for its catalytic properties; used in various industrial applications. |

Propriétés

IUPAC Name |

manganese(2+);selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIYQYGYWIXNHE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO3Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12640-89-0 (Parent) | |

| Record name | Selenious acid, manganese(2+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015702348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30935593 | |

| Record name | Manganese(2+) selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15702-34-8 | |

| Record name | Selenious acid, manganese(2+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015702348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid, manganese(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(2+) selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese(2+) selenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.